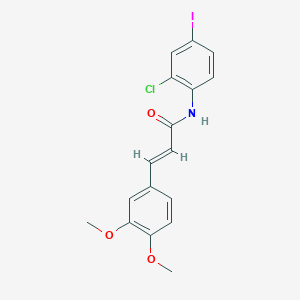![molecular formula C16H15Cl2NO4S B3530761 N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3530761.png)
N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine
Übersicht
Beschreibung
N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine, commonly known as DCKA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
DCKA works by inhibiting the activity of glutamate carboxypeptidase II, which is responsible for the breakdown of the neurotransmitter glutamate. By inhibiting this enzyme, DCKA can increase the concentration of glutamate in the brain, leading to increased neural activity and potential therapeutic effects.
Biochemical and Physiological Effects:
DCKA has been shown to have various biochemical and physiological effects in animal models. In addition to its pain and inflammation-reducing effects, DCKA has also been found to have potential neuroprotective effects. One study found that DCKA can protect against neuronal damage in animal models of traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCKA in lab experiments is its specificity for glutamate carboxypeptidase II, which allows for targeted inhibition of this enzyme. However, one limitation of using DCKA is its relatively low potency, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
For research on DCKA could include investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the potential side effects and toxicity of DCKA in animal models and humans. Finally, research could focus on developing more potent analogs of DCKA for increased efficacy in therapeutic applications.
Wissenschaftliche Forschungsanwendungen
DCKA has been studied for its potential therapeutic applications in various scientific research studies. One study found that DCKA can inhibit the activity of a specific enzyme called glutamate carboxypeptidase II, which is involved in the regulation of glutamate neurotransmission. This inhibition can lead to the reduction of pain and inflammation in animal models.
Eigenschaften
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c17-13-6-7-14(18)15(10-13)24(22,23)19(11-16(20)21)9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUOCJVWBXQDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3530682.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B3530698.png)
![3-chloro-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B3530704.png)
![4-[(diphenylacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3530722.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3530729.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3530734.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3530748.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3530754.png)


![3-(4-isopropylphenyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide](/img/structure/B3530779.png)
![4'-methyl-N~2~-[3-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B3530786.png)
![3-chloro-N-[({2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3530805.png)